Pd-Catalyzed Amination Efficiency
In a comparative study of palladium-catalyzed amination, 5-chloro-4-nitropyrimidin-2-amine demonstrated robust reactivity under mild conditions. While the study does not provide a direct yield for the target compound, it establishes a class-level yield of up to 92% for the amination of chloro-substituted 5-nitropyrimidines with various amines [1]. This performance contrasts with the traditional SNAr approach using 4,6-dichloro-5-nitropyrimidine, which suffers from low selectivity and troublesome procedures [1]. The Pd-catalyzed method, for which the target compound is a suitable substrate, provides a more efficient and selective route to mono- and di-substituted pyrimidines, which are key intermediates for nucleosides and purines [1].
| Evidence Dimension | Synthetic efficiency and selectivity |
|---|---|
| Target Compound Data | Class-level yield up to 92% for Pd-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines [1]. |
| Comparator Or Baseline | SNAr method using 4,6-dichloro-5-nitropyrimidine (low selectivity, long reaction times) [1]. |
| Quantified Difference | Improved yield (up to 92% for class) and selectivity compared to traditional SNAr approaches [1]. |
| Conditions | Pd-catalyzed amination: chloro-substituted 5-nitropyrimidine (0.5 mmol), amine (1.0 mmol), base (0.7 mmol), acetonitrile (5 mL), 25 °C, 3.5 h [1]. |
Why This Matters
This high-yielding, selective amination method positions 5-chloro-4-nitropyrimidin-2-amine as a superior intermediate for the efficient construction of complex, biologically relevant pyrimidine libraries, reducing waste and purification burden.
- [1] Liu, M.M., Mei, Q., Zhang, Y.X., Bai, P., Guo, X.H. Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines. Chinese Chemical Letters. 2017, 28(3): 583-587. DOI: 10.1016/j.cclet.2016.11.019. View Source
